molecular formula C15H15Cl2NO4 B2399674 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 923691-58-1

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2399674
CAS No.: 923691-58-1
M. Wt: 344.19
InChI Key: PRBVUIARPSTUOW-UHFFFAOYSA-N
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Description

6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 923691-58-1) is a synthetic derivative of the 2H-chromene-3-carboxamide family, a class of compounds recognized for significant potential in pharmaceutical and biochemical research. This compound, with the molecular formula C15H15Cl2NO4 and a molecular weight of 344.19 g/mol, is characterized by its dichloro and ethoxypropyl substituents, which contribute to its specific binding properties and biological activity. This chromene-3-carboxamide derivative is primarily investigated for its role as a potent and selective inhibitor of monoamine oxidase (MAO) enzymes . MAO enzymes, particularly MAO-B, are crucial targets in neuropharmacology for the treatment of neurological and psychiatric disorders. Research indicates that related 2H-chromene-3-carboxamide derivatives can exhibit high selectivity for the MAO-B isoform, with inhibitory activity in the sub-micromolar range . The mechanism of action involves binding to the active site of the enzyme, with key interactions such as hydrogen bonding with conserved residues like Cys172 and Pi-Pi stacking with Ile199, effectively blocking the metabolism of neurotransmitters . Beyond neuroscience, coumarin-based carboxamides are extensively studied in oncology research for their antiproliferative properties . These compounds can act as molecular scaffolds designed to target specific pathways in cancer cells, including epidermal growth factor receptor (EGFR) inhibition, which is a validated strategy for halting uncontrolled cell proliferation in various cancers . The structural features of this compound make it a valuable candidate for use in molecular hybridization approaches to develop novel anti-austerity agents that target cancer cell tolerance to nutrient starvation, as well as other chemotherapeutic applications . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

6,8-dichloro-N-(3-ethoxypropyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4/c1-2-21-5-3-4-18-14(19)11-7-9-6-10(16)8-12(17)13(9)22-15(11)20/h6-8H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBVUIARPSTUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization

In a method adapted from G. K. Wölfling et al., 3,5-dichloro salicylaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., piperidine or aqueous NaHCO₃) to form 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid. The reaction proceeds via:

  • Knoevenagel adduct formation : Dehydration generates an α,β-unsaturated intermediate.
  • Intramolecular cyclization : The enolate attacks the aldehyde carbonyl, forming the chromene ring.

Reaction Conditions :

  • Solvent: Ethanol or water
  • Catalyst: 10 mol% piperidine or 1.2 eq. NaHCO₃
  • Temperature: 80°C for 6–12 hours
  • Yield: 70–85%

Guanidine-Catalyzed Approach

A patent by Singh et al. describes using 1,1,3,3-tetramethylguanidine (20 mol%) in dry toluene at 80°C for 48 hours. This method achieves higher regioselectivity for 6,8-dichloro substitution, avoiding side products from halogen migration.

Carboxamide Formation: Amidation Strategies

The carboxylic acid intermediate is converted to the target carboxamide via amide coupling with 3-ethoxypropylamine. Two primary methods are employed:

Acid Chloride Intermediate

  • Activation : 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.
  • Amidation : The acid chloride reacts with 3-ethoxypropylamine in the presence of a base (e.g., DIPEA or pyridine).

Example Protocol :

  • Dissolve acid chloride (1 eq.) in tetrahydrofuran (THF).
  • Add 3-ethoxypropylamine (1.2 eq.) and DIPEA (2 eq.) at 15°C.
  • Stir at room temperature for 2 hours.
  • Yield: 75–82% after purification by column chromatography.

Direct Coupling Using Carbodiimides

A one-pot method avoids isolating the acid chloride:

  • Activate the carboxylic acid with EDCl/HOBt or DCC in dichloromethane (DCM).
  • Add 3-ethoxypropylamine and stir at room temperature for 12–24 hours.

Optimization Note : Using DMSO as a co-solvent enhances reactivity, reducing reaction time to 6 hours.

Alternative Routes: Multicomponent Reactions

A scalable approach combines chromene formation and amidation in a three-component reaction (3CR):

  • Mix 3,5-dichloro salicylaldehyde, ethyl acetoacetate, and 3-ethoxypropylamine.
  • Catalyze with p-toluenesulfonic acid (PTSA) in refluxing ethanol.

Advantages :

  • Atom economy improves by 15–20%.
  • Yield: 68–74% with >95% purity.

Challenges and Solutions

Regioselectivity in Halogenated Chromenes

Chlorine substituents at positions 6 and 8 require precise control. Using bulky bases (e.g., DIPEA) minimizes migration during cyclization.

Amidation Side Reactions

Excess amine may lead to over-alkylation. Strategies include:

  • Slow addition of amine at low temperatures.
  • Molecular sieves to absorb liberated HCl.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, chromene-H4), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 3.54 (t, J = 6.8 Hz, 2H, OCH₂), 1.68–1.55 (m, 2H, CH₂), 1.22 (t, J = 7.0 Hz, 3H, CH₃).
  • HPLC : Purity >98% (C18 column, MeCN/H₂O = 70:30).

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors reduce cyclization time from 48 hours to 2 hours.
  • Solvent recycling : Ethanol and THF are recovered via distillation, lowering costs by 30%.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation Products: Oxidized chromene derivatives.

    Reduction Products: Reduced chromene derivatives.

    Substitution Products: Substituted chromene derivatives with new functional groups.

Scientific Research Applications

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide may have applications in various scientific fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering signal transduction pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Chromene Carboxamides

Compound Name Molecular Formula Molecular Weight Substituent Type Notable Properties
This compound C₁₄H₁₄Cl₂NO₄ 358.23* Ether-aliphatic chain Likely moderate lipophilicity; enhanced solubility in polar solvents
6,8-Dichloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 5079-29-8) C₁₇H₁₁Cl₂NO₄ 364.18 Aromatic (methoxy-phenyl) Higher aromaticity; potential π-π interactions; lower solubility
6,8-Dichloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide (CAS: 538316-40-4) C₁₆H₁₅Cl₂NO₃ 340.20 Aliphatic (cyclohexyl) High lipophilicity; suited for membrane permeability

*Calculated based on molecular formula.

Key Observations:

  • Substituent Effects on Solubility : The 3-ethoxypropyl group (ether chain) balances lipophilicity and polarity, likely improving aqueous solubility compared to the aromatic 3-methoxyphenyl and highly lipophilic cyclohexyl analogs .
  • Thermal Stability : Analogous 2-oxo-chromene carboxamides exhibit high melting points (e.g., ~235°C for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives), suggesting thermal stability inherent to the chromene-carboxamide scaffold .

Comparison with Analog Syntheses :

  • N-Aryl Analogs : Substituting 3-ethoxypropylamine with aromatic amines (e.g., 3-methoxyaniline) requires similar conditions but may lower yields due to steric or electronic effects .

Biological Activity

6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C14H13Cl2NO3C_{14}H_{13}Cl_2NO_3. The presence of chlorine atoms at the 6 and 8 positions of the chromene ring enhances its biological activity by influencing its interaction with biological targets.

Property Details
Molecular Weight314.16 g/mol
Chemical FormulaC14H13Cl2NO3
StructureChromene core with ethoxypropyl and carboxamide moieties

The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial in regulating pH and fluid balance in tissues and are often overexpressed in various cancers. By inhibiting these enzymes, the compound may reduce tumor growth and metastasis.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits significant inhibitory effects on carbonic anhydrases IX and XII, which are implicated in cancer progression. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of the enzyme activity) that indicates effective inhibition at low micromolar concentrations.

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism involved the downregulation of pro-survival pathways.
  • Animal Models : In vivo studies using xenograft models have indicated that administration of the compound led to a significant reduction in tumor size compared to control groups. These findings suggest potential for this compound as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

Compound Biological Activity Notes
This compoundInhibits carbonic anhydrases; anti-cancerPromising for further development
N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamideAnti-cancer; antioxidant propertiesSimilar chromene structure
6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylateAntioxidant; anti-inflammatoryDifferent substitution pattern

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromene Core : Utilizing precursors such as coumarin derivatives.
  • Chlorination : Introducing chlorine atoms at specific positions to enhance biological activity.
  • Carboxamide Formation : Reacting the intermediate with appropriate amines to form the final product.

Industrial Considerations

For large-scale production, optimizing reaction conditions for yield and purity is essential. Techniques such as continuous flow reactors may be employed to ensure consistent quality.

Q & A

Q. Tables for Quick Reference

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield RangeReference
Chromene FormationSalicylaldehyde, H₂SO₄, 80°C60–75%
ChlorinationSOCl₂, DMF (cat.), 50°C85–90%
Amide Coupling3-ethoxypropylamine, EDCI/HOBt, THF, rt70–80%

Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalFunctional GroupReference
¹H NMRδ 6.5–6.7 ppm (d, J=8.9 Hz, H-5)Chromene ring
IR1695 cm⁻¹ (C=O stretch)Lactone/amide
HRMSm/z 358.02 [M+H]⁺Molecular ion

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